molecular formula C9H14O B2823716 2,2-Dimethylhept-6-yn-3-one CAS No. 51060-08-3

2,2-Dimethylhept-6-yn-3-one

Cat. No.: B2823716
CAS No.: 51060-08-3
M. Wt: 138.21
InChI Key: ZLZIKZDHXTXQJU-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

2,2-Dimethylhept-6-yn-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The alkyne group can participate in substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include alcohols, carboxylic acids, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2,2-Dimethylhept-6-yn-3-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Dimethylhept-6-yn-3-one involves its interaction with specific molecular targets and pathways. For instance, in the synthesis of terbinafine, the compound inhibits the biosynthesis of ergosterol in fungi by targeting the enzyme squalene epoxidase . This inhibition disrupts the fungal cell membrane, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of an alkyne and a ketone functional group, which provides versatility in various chemical reactions and applications. Its role as a key intermediate in the synthesis of important pharmaceuticals like terbinafine further highlights its significance .

Properties

IUPAC Name

2,2-dimethylhept-6-yn-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O/c1-5-6-7-8(10)9(2,3)4/h1H,6-7H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLZIKZDHXTXQJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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